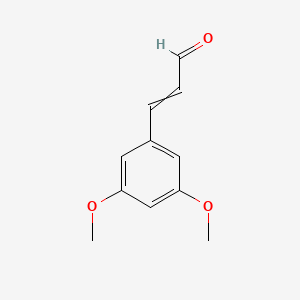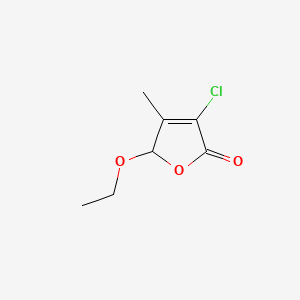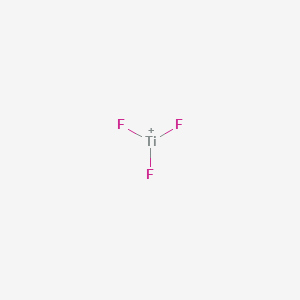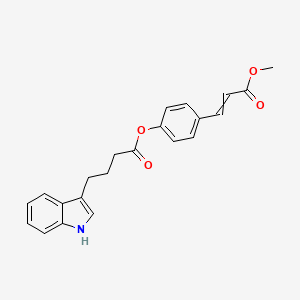
Benzyl(ethyl)dimethylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(ethyl)dimethylgermane: is an organogermanium compound that features a germanium atom bonded to a benzyl group, an ethyl group, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(ethyl)dimethylgermane typically involves the reaction of germanium tetrachloride with benzylmagnesium chloride, followed by the addition of ethylmagnesium bromide and dimethylmagnesium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl(ethyl)dimethylgermane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its corresponding hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, ethyl, or methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed:
Oxidation: Germanium oxides
Reduction: Germanium hydrides
Substitution: Substituted germanium compounds
Aplicaciones Científicas De Investigación
Chemistry: Benzyl(ethyl)dimethylgermane is used as a precursor in the synthesis of other organogermanium compounds. It is also employed in the study of germanium’s chemical behavior and reactivity.
Medicine: The compound’s potential therapeutic properties are being explored, including its role as an antioxidant and its ability to modulate immune responses.
Industry: In the industrial sector, this compound is used in the production of germanium-containing materials, such as semiconductors and optical fibers.
Mecanismo De Acción
The mechanism by which Benzyl(ethyl)dimethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. The compound can form stable complexes with biological molecules, influencing cellular processes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress modulation and immune response regulation.
Comparación Con Compuestos Similares
Tetramethylgermane: A simpler organogermanium compound with four methyl groups bonded to the germanium atom.
Triphenylgermane: Contains three phenyl groups bonded to the germanium atom, offering different reactivity and applications.
Dimethylgermanium dichloride: Features two methyl groups and two chlorine atoms bonded to the germanium atom, used in different synthetic applications.
Uniqueness: Benzyl(ethyl)dimethylgermane is unique due to the presence of both benzyl and ethyl groups, which provide distinct chemical properties and reactivity compared to other organogermanium compounds. This combination of substituents allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
113352-21-9 |
|---|---|
Fórmula molecular |
C11H18Ge |
Peso molecular |
222.89 g/mol |
Nombre IUPAC |
benzyl-ethyl-dimethylgermane |
InChI |
InChI=1S/C11H18Ge/c1-4-12(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clave InChI |
OSPZFVHTPLTMCQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](C)(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)
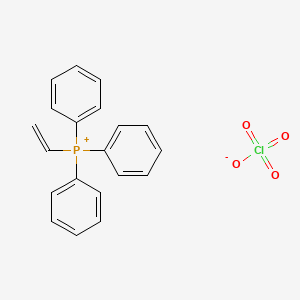
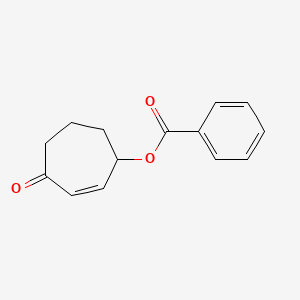
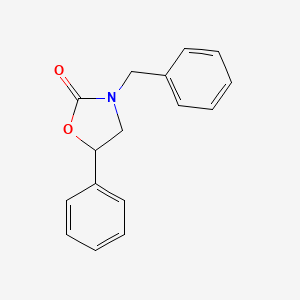

![3-Methylbicyclo[4.1.0]hept-3-ene-7,7-dicarboxylic acid](/img/structure/B14299826.png)

